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An In-depth Technical Guide to the Molecular Structure of Glycine, N-(4-carboxyphenyl)-

Abstract

This technical guide provides a comprehensive examination of the molecular structure,
properties, and synthesis of Glycine, N-(4-carboxyphenyl)-, also known as 4-
[(carboxymethyl)amino]benzoic acid. This document delves into the nuanced structural
features that define its chemical behavior, including its achiral glycine backbone, the electronic
influence of its disubstituted aromatic ring, and the dual carboxylic acid functionalities. We
present detailed spectroscopic expectations, a robust synthetic protocol, and a systematic
characterization workflow. The guide is designed to serve as a foundational resource for
researchers utilizing this molecule as a chemical intermediate, a building block in medicinal
chemistry, or a subject of study in material sciences.

Introduction: Defining the Molecule

Glycine, N-(4-carboxyphenyl)- (CAS No: 5698-54-4) is a synthetic amino acid derivative built
upon the simplest proteinogenic amino acid, glycine (Gly, G).[1][2] Its structure is characterized
by the substitution of one of the amino group's hydrogen atoms with a para-substituted
carboxyphenyl group. This modification fundamentally alters the physicochemical properties of
the parent glycine molecule, introducing aromaticity and a second acidic moiety, thereby
creating a bifunctional molecule with distinct regions of hydrophilicity and aromatic character.
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It is critically important to distinguish N-(4-carboxyphenyl)glycine from its structural isomer, 4-
carboxyphenylglycine (4-CPG). In the subject molecule, the phenyl ring is attached to the
nitrogen atom of the glycine core. In 4-CPG, the phenyl ring is attached to the alpha-carbon of
the glycine core, rendering it chiral.[3] This guide focuses exclusively on the N-substituted,
achiral isomer.

Molecular and Physicochemical Properties

The functionality of N-(4-carboxyphenyl)glycine is a direct consequence of its molecular
architecture. A detailed understanding of its structure is paramount for its effective application.

Chemical Identity and Nomenclature

A molecule's identity is codified by its various names and registry numbers, which ensure
unambiguous communication in research and commerce.

Identifier Value Source
4-

IUPAC Name [(carboxymethyl)amino]benzoic  [4]
acid

Glycine, N-(4-carboxyphenyl)-;

Synonyms p-Carboxyphenylaminoacetic

acid
CAS Number 5698-54-4 [5]
Molecular Formula CoHoNO4 [6][7]
Molecular Weight 195.17 g/mol [61[7]

Core Structural Analysis

The molecule can be deconstructed into three primary functional components: the glycine
moiety, the secondary amine linker, and the 4-carboxybenzoyl group.

Caption: Functional components of N-(4-carboxyphenyl)glycine.
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» Glycine Moiety: Unlike most amino acids, the core glycine unit (-CH2COOH) is achiral
because the alpha-carbon is bonded to two hydrogen atoms.[2] This structural simplicity
imparts conformational flexibility.

o Aromatic System: The benzene ring is disubstituted at the 1 and 4 (para) positions. The
secondary amine (-NH-) is an ortho-, para-director and an activating group, while the
carboxylic acid (-COOH) is a meta-director and a deactivating group. Their opposing
electronic effects influence the reactivity of the aromatic ring.

o Carboxylic Acids: The molecule possesses two carboxylic acid groups with different pKa
values. The benzoic acid moiety is more acidic than the acetic acid moiety due to the
electron-withdrawing nature of the phenyl ring. This dual acidity allows for pH-dependent
solubility and reactivity, including the formation of zwitterions.

Predicted Spectroscopic Profile

While experimental data is lot-specific, the molecular structure allows for the confident
prediction of key spectroscopic features essential for its identification.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://study.com/academy/lesson/glycine-formula-structure-benefits.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopy Feature

Predicted Chemical .
. Rationale
Shift | Frequency

1H NMR Aromatic Protons

An AA'BB' splitting
pattern typical of para-
disubstituted benzene

rings. Protons ortho to
5 6.7-6.9 (d, 2H), 7.8-

the activating -NH
8.0 (d, 2H)

group are upfield;
protons ortho to the
deactivating -COOH

group are downfield.

Methylene Protons 0 ~4.0 (s, 2H)

A singlet for the two
equivalent protons on
the alpha-carbon of

the glycine moiety.

Amine & Acid Protons & 5-12 (broad, 3H)

Exchangeable protons
(NH, 2x COOH)
appearing as broad
signals; chemical shift
is highly dependent on
solvent and

concentration.

13C NMR Carboxyl Carbons

Two distinct signals

for the aliphatic and
0 168-175 (2C) ) ]

aromatic carboxylic

acid carbons.

Aromatic Carbons 4 112-152 (6C)

Four signals are
expected due to
symmetry: 2
quaternary carbons
(C-NH, C-COOH) and
2 pairs of equivalent

CH carbons.
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Signal for the alpha-

Methylene Carbon 0 ~45 (1C) carbon of the glycine
unit.
Characteristic broad
3300-2500 cm~? absorption of
FT-IR O-H Stretch ] ]
(broad) carboxylic acid O-H
hydrogen bonding.
3300-3400 cm™1 Secondary amine N-H
N-H Stretch )
(sharp) stretching.

Strong absorption

from the two

C=0 Stretch 1720-1680 cm~1 . _
carboxylic acid
carbonyl groups.
Aromatic ring skeletal

C=C stretch 1600-1450 cm~1

vibrations.

Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Substitution

A common and efficient method for synthesizing N-aryl glycines is the reaction of an aniline
with an a-halo acid under basic conditions.[8] For N-(4-carboxyphenyl)glycine, the logical
precursors are 4-aminobenzoic acid and chloroacetic acid. The base serves to deprotonate the
amine for the initial nucleophilic attack and to neutralize the HCI byproduct and the carboxylic
acid products.
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Caption: Synthetic workflow for N-(4-carboxyphenyl)glycine.

Chemical Reactivity

o At the Carboxyl Groups: Both carboxylic acids can undergo standard reactions such as
esterification (with an alcohol under acidic conditions) or conversion to acid chlorides (e.g.,
with SOCIz2) followed by amide bond formation. Selective reaction at one site over the other
requires protective group strategies.

» At the Amine: The secondary amine is nucleophilic and can be further alkylated or acylated.

o At the Aromatic Ring: Electrophilic aromatic substitution is possible but challenging. The ring
is deactivated by the carboxyl group, and the reaction conditions must be compatible with
the other functional groups present.
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Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following
protocols provide a framework for the synthesis and characterization of this molecule.

Detailed Synthesis Protocol

Causality: This protocol is based on the Sn2 reaction between the nucleophilic amine of 4-
aminobenzoic acid and the electrophilic carbon of chloroacetic acid. Sodium carbonate is
chosen as a cost-effective base to maintain a pH that facilitates the reaction and neutralizes the
acid byproducts. Acidification precipitates the final product, which is less soluble in acidic water
than the inorganic salt byproducts.

» Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
dissolve 1.0 equivalent of 4-aminobenzoic acid and 2.2 equivalents of sodium carbonate in
deionized water.

» Addition: Slowly add a solution of 1.1 equivalents of chloroacetic acid in water to the flask.

o Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature.
Filter to remove any unreacted starting material, if necessary.

» Precipitation: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric
acid (HCI) to pH 2-3. A white or off-white precipitate should form.

« |solation: Collect the solid product by vacuum filtration.

 Purification: Wash the crude product with cold deionized water to remove residual salts.
Recrystallize from hot water or an ethanol/water mixture to obtain the pure N-(4-
carboxyphenyl)glycine. Dry the final product under vacuum.

Structural and Purity Verification Workflow

A multi-technique approach is essential to unambiguously confirm the identity and purity of the
synthesized compound.
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Caption: Self-validating workflow for chemical characterization.

Applications and Significance

N-(4-carboxyphenyl)glycine serves primarily as a versatile chemical building block. Its
bifunctional nature allows it to act as a linker in the synthesis of more complex molecules. For
example, it is a documented precursor in the synthesis of N-[p-(carboxyl amino) acetic acid]
hydrazide, a component used in the development of polymers for biomedical applications like
photoacoustic imaging.[9]

While this specific molecule is not noted for direct biological activity, its structural class is
significant. The isomeric (S)-4-carboxyphenylglycine is a known competitive antagonist for
group | metabotropic glutamate receptors (mGlula/5a), highlighting the importance of precise
regio- and stereochemical control in designing biologically active molecules.[6]

Conclusion

Glycine, N-(4-carboxyphenyl)- is a structurally distinct derivative of glycine, defined by its N-aryl
substitution, dual carboxylic acid groups, and inherent achirality. Its properties are a direct
result of the interplay between its aliphatic and aromatic components. The synthetic and
analytical protocols detailed in this guide provide a robust framework for its preparation and
validation, empowering researchers to confidently utilize this molecule in the synthesis of novel
polymers, materials, and potential pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Glycine - Wikipedia [en.wikipedia.org]

2. Glycine Overview, Structure & Formula - Lesson | Study.com [study.com]

3. alpha-Amino-4-carboxybenzeneacetic acid | CO9H9NO4 | CID 5115 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 4. scbt.com [scbt.com]

e 5. N-(4-CARBOXYPHENYL)GLYCINE - CAS:5698-54-4 - Sunway Pharm Ltd
[Bwpharm.com]

e 6. (S)-4-Carboxyphenylglycine | Glutamate Group | Receptors | Tocris Bioscience
[tocris.com]

e 7. N-(2-carboxyphenyl)glycine | COH9NO4 | CID 69161 - PubChem
[pubchem.ncbi.nim.nih.gov]

« 8. Amild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl
acetamides - PMC [pmc.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Glycine, N-(4-carboxyphenyl)- molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b187148#glycine-n-4-carboxyphenyl-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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